molecular formula C15H14O3S B1359372 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene CAS No. 898773-20-1

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene

Cat. No. B1359372
M. Wt: 274.3 g/mol
InChI Key: WICQSLOKMCAJDG-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene (5-DMT) is a heterocyclic compound composed of a 5-membered dioxolane ring and a 2-methylbenzoylthiophene side chain. It is a novel compound synthesized by researchers in 2018, and is increasingly being studied for its potential in a variety of scientific applications.

Scientific Research Applications

Metal Ion Reactivity

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene, a thiophene derivative, has been explored in the context of metal ion reactivity. Thiophene derivatives are known to react with various metal ions, leading to potential applications in coordination chemistry and material sciences (Salameh & Tayim, 1983).

Pharmaceutical Research

Thiophene derivatives, including those similar to 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene, have been synthesized and evaluated for their potential as dual antidepressant drugs. Their interaction with serotonin receptors and serotonin transporter highlights their importance in pharmaceutical research (Orus et al., 2002).

Antimicrobial and Antifungal Applications

Recent studies have synthesized new thiophene-containing compounds, demonstrating significant antimicrobial and antifungal activities. This indicates the potential of 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene in developing new antibacterial and antifungal agents (Mabkhot et al., 2017).

Material Science and Luminescence

Thiophene derivatives have been used in the synthesis of luminescent materials. Their non-covalent complexes exhibit significant photoluminescence, which is relevant for applications in material sciences, particularly in the development of luminescent materials and sensors (Osterod et al., 2001).

Electrochemical Applications

Thiophene derivatives have been incorporated into novel polymers for electrochemical applications. Their unique properties, such as electrochromism, make them suitable for use in electrochromic devices and other electronic applications (Hu et al., 2019).

Anti-Tumor Research

Studies have also explored thiophene derivatives for their anti-tumor properties. Synthesizing novel compounds containing thiophene moieties has shown promising results against specific cancer cell lines, suggesting potential applications in cancer treatment (Gomha et al., 2016).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-10-3-2-4-11(9-10)14(16)12-5-6-13(19-12)15-17-7-8-18-15/h2-6,9,15H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICQSLOKMCAJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641923
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene

CAS RN

898773-20-1
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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